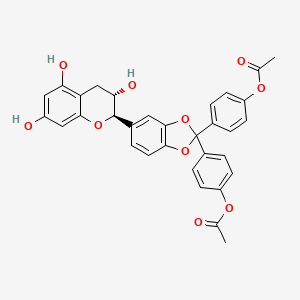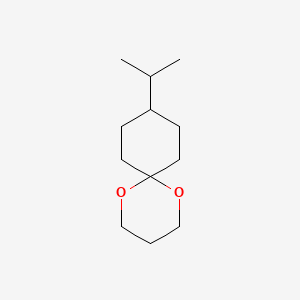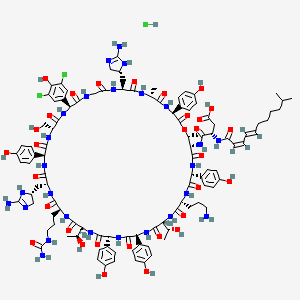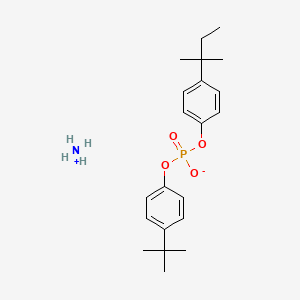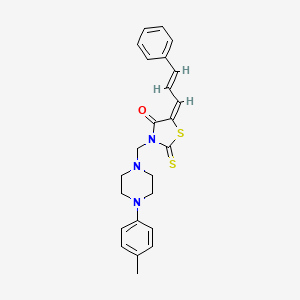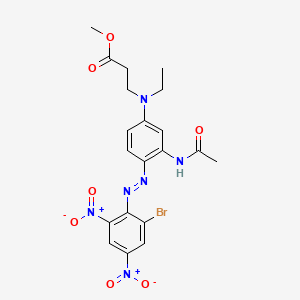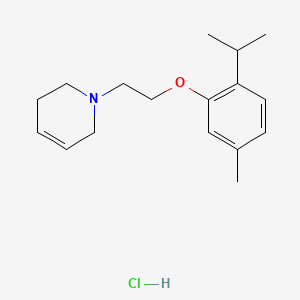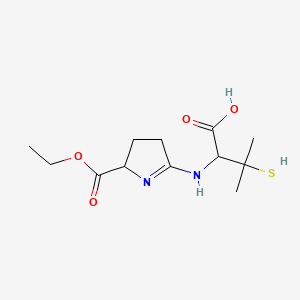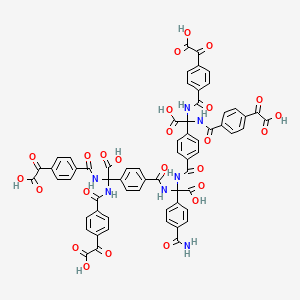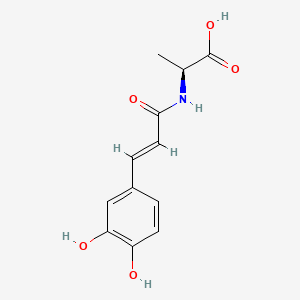
N-(E)-Caffeoyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(E)-Caffeoyl-L-alanine is a naturally occurring compound that belongs to the class of phenylpropanoids. It is formed by the esterification of caffeic acid with L-alanine. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(E)-Caffeoyl-L-alanine typically involves the esterification of caffeic acid with L-alanine. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(E)-Caffeoyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The double bond in the caffeic acid moiety can be reduced to form dihydrocaffeoyl derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocaffeoyl derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
N-(E)-Caffeoyl-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antioxidant mechanisms and radical scavenging activities.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural preservative.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of N-(E)-Caffeoyl-L-alanine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS) through electron donation, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
N-(E)-Caffeoyl-L-alanine can be compared with other similar compounds such as:
Caffeic Acid: Both compounds share the caffeic acid moiety, but this compound has an additional L-alanine ester group, which may enhance its bioavailability and stability.
Chlorogenic Acid: Similar in structure, but chlorogenic acid is an ester of caffeic acid and quinic acid, which has different solubility and absorption properties.
Rosmarinic Acid: Another phenylpropanoid with similar antioxidant properties, but it is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.
This compound stands out due to its unique combination of caffeic acid and L-alanine, which may offer distinct advantages in terms of biological activity and potential health benefits.
Properties
CAS No. |
959927-45-8 |
|---|---|
Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C12H13NO5/c1-7(12(17)18)13-11(16)5-3-8-2-4-9(14)10(15)6-8/h2-7,14-15H,1H3,(H,13,16)(H,17,18)/b5-3+/t7-/m0/s1 |
InChI Key |
HTRLGQVZCDCTDC-MZTFZBDOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


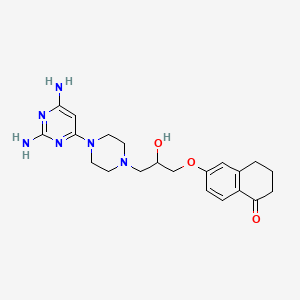
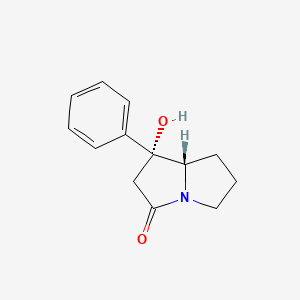
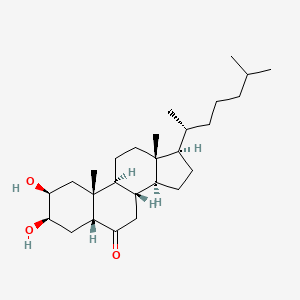

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
